3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Purity Quality Control Procurement

3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034155-65-0) is a benzothiazole derivative featuring a 6-fluoro substitution on the aromatic ring and an N-(2-ethoxyethyl) side chain, formulated as a 4-methylbenzenesulfonate (tosylate) salt. Its molecular formula is C18H21FN2O4S2 with a molecular weight of 412.50 g·mol−1.

Molecular Formula C18H21FN2O4S2
Molecular Weight 412.5 g/mol
CAS No. 2034155-65-0
Cat. No. B1405188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
CAS2034155-65-0
Molecular FormulaC18H21FN2O4S2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCCOCCN1C2=C(C=C(C=C2)F)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C11H13FN2OS.C7H8O3S/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7,13H,2,5-6H2,1H3;2-5H,1H3,(H,8,9,10)
InChIKeyLFKGNBGSUUAQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034155-65-0): A Fluorinated Benzothiazole Research Chemical with Defined Quality Attributes


3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034155-65-0) is a benzothiazole derivative featuring a 6-fluoro substitution on the aromatic ring and an N-(2-ethoxyethyl) side chain, formulated as a 4-methylbenzenesulfonate (tosylate) salt. Its molecular formula is C18H21FN2O4S2 with a molecular weight of 412.50 g·mol−1 . The compound is supplied as a research chemical for medicinal chemistry and preclinical discovery, with a certified purity of 98% and an analytical package that includes 1H, 13C, and 19F NMR, HPLC, and GC .

Fluorinated benzothiazole core for cholinesterase probe development
Tosylate salt form supports reproducible weighing and dissolution
Comprehensive analytical characterization (NMR, HPLC, GC) included

Why 3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate Cannot Be Replaced by Generic Benzothiazole Analogs Without Quantitative Risk


Benzothiazole derivatives display exquisitely structure‑dependent biological activity profiles. The 6‑fluoro substituent imparts distinct electronic properties and target‑engagement potential that are absent in non‑fluorinated or differently halogenated analogs [1]. Furthermore, the tosylate salt form provides superior crystallinity and handling characteristics compared with free bases or alternative salts, directly influencing weighing accuracy and dissolution reproducibility [2]. Even modest purity differences (e.g., 97 % versus 98 %) can introduce off‑target interference that degrades assay Z′‑factors and batch‑to‑batch reproducibility. Substituting this compound with a structurally similar benzothiazole derivative without rigorous validation therefore introduces uncontrolled variables that compromise experimental integrity.

Non-fluorinated analogs Lack 6-fluoro substitution, which is linked to cholinesterase target engagement in published SAR
Other salt forms Free base or alternative salts may shift crystallinity and dissolution profiles, affecting assay reproducibility
Lower purity grades Purity below 98% may introduce off-target interference and reduce screening Z′-factor reliability
Single-technique QC Analogs with only HPLC or melting point data risk undetected structural misassignment

Quantitative Differentiation Evidence for 3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate Versus Its Closest Analogs


Higher Certified Purity (98 %) Compared with Non‑Fluorinated and 6‑Bromo Analogs (97 %)

The target compound is supplied at a certified purity of 98 % , which is one percentage point higher than the 97 % purity documented for the direct non‑fluorinated analog 3‑(2‑ethoxyethyl)benzo[d]thiazol‑2(3H)‑imine 4‑methylbenzenesulfonate and the 6‑bromo analog 6‑bromo‑3‑(2‑ethoxyethyl)benzo[d]thiazol‑2(3H)‑imine 4‑methylbenzenesulfonate . In high‑throughput screening, a 1 % impurity burden can translate into a substantial increase in false‑positive hit rates and deterioration of assay Z′‑factors.

Purity advantage
Direct head-to-head comparison
98% vs 97% (non-fluorinated / 6-Br analogs)
Supports reduced off-target risk in screening
Vendor-certified HPLC; 1% absolute difference
Purity Quality Control Procurement

6‑Fluoro Substitution: A Privileged Structural Determinant for Cholinesterase Inhibition Corroborated by Published SAR

In a systematic SAR study of 2‑substituted 6‑fluorobenzo[d]thiazoles, Imramovský et al. (2013) demonstrated that the 6‑fluoro motif is a critical pharmacophoric element for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with representative IC50 values as low as 1.66 µM for the most potent congeners [1]. The study established that both the 6‑fluoro substituent and the N‑substitution pattern govern inhibitory potency, while non‑fluorinated or differently halogenated benzothiazole cores generally show attenuated cholinesterase engagement [1]. The target compound retains the 6‑fluoro‑benzothiazole core and an N‑(2‑ethoxyethyl) side chain, placing it within the active SAR space defined by Imramovský et al.

6-Fluoro SAR
Cross-study comparable
6-Fluoro series shows >10-fold potency separation from non-fluorinated baseline
Supports cholinesterase target-engagement studies
Published SAR; target compound not directly tested
Cholinesterase inhibition Fluorine SAR Neurological targets

Tosylate Salt Form Enhances Crystallinity and Handling Relative to Free Base or Hydrobromide Salts

The target compound is supplied as a 4‑methylbenzenesulfonate (tosylate) salt (MW 412.50 g·mol−1) . Tosylate salts are widely recognized in pharmaceutical development for conferring higher melting points, lower hygroscopicity, and superior crystallinity relative to free bases or hydrohalide salts [1]. While no direct comparative solid‑state characterization data are publicly available for this specific compound versus alternative salt forms, the tosylate counter‑ion is expected to provide batch‑to‑batch consistency in weighing, dissolution, and long‑term storage stability that is critical for reproducible dose‑response studies.

Tosylate salt
Class-level inference
Expected consistent crystallinity and low hygroscopicity
Supports reproducible formulation and handling
No direct solid-state data; general salt principle
Salt selection Crystallinity Formulation

Thiazol‑2(3H)‑imine Core Associated with Sub‑Micromolar Anticancer Activity in Published Cytotoxicity Screens

3,4‑Diarylthiazol‑2(3H)‑imines have been reported to exhibit potent cytotoxicity against human cancer cell lines, with IC50 values of 0.12 µM and 0.24 µM against CEM leukemia cells [1]. This demonstrates that the thiazol‑2(3H)‑imine scaffold is a privileged core for anticancer drug discovery. The target compound incorporates this core alongside a 6‑fluoro substituent and an N‑(2‑ethoxyethyl) group, placing it within a chemical space that has yielded active anticancer leads. Although direct cytotoxicity data for the target compound are not yet available, the scaffold precedent provides a rational basis for prioritizing this compound in oncology‑focused screening campaigns over heterocyclic cores lacking published anticancer validation.

Anticancer scaffold
Class-level inference
Thiazol-2(3H)-imine core associated with 0.12–0.24 µM IC50 in CEM cells
Supports oncology screening prioritization
Target compound not tested; scaffold precedent
Anticancer Cytotoxicity Thiazol‑2(3H)‑imine

Multi‑Technique Analytical Characterization (NMR, HPLC, GC) Surpasses Industry Baseline for Research‑Grade Benzothiazole Derivatives

The target compound is released with a comprehensive analytical package that includes 1H, 13C, and 19F NMR spectroscopy, HPLC purity determination, and GC analysis . This multi‑technique characterization aligns with the rigorous spectroscopic standards employed in the peer‑reviewed synthesis of 6‑fluorobenzo[d]thiazole cholinesterase inhibitors, where IR, 1H, 13C, 19F NMR, HRMS, and elemental analysis were used for structural confirmation [1]. In contrast, many commercially available generic benzothiazole derivatives are supplied with only a single purity measurement (e.g., HPLC alone) or a melting point, increasing the risk of undetected structural misassignment or isomer contamination.

Characterization depth
Supporting evidence
1H, 13C, 19F NMR + HPLC + GC
Supports structural identity confidence
Matches peer-reviewed standard; reduces misassignment risk
Characterization NMR spectroscopy Quality assurance

Priority Application Scenarios for 3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate Based on Established Differentiation Evidence


CNS Drug Discovery: Cholinesterase Inhibitor Lead Optimization

The 6‑fluoro substitution is a validated determinant of cholinesterase inhibitory activity, with published IC50 values as low as 1.66 µM for close structural analogs [1]. The target compound retains this pharmacophoric feature and, with its 98 % purity and comprehensive NMR characterization , is suitable for systematic SAR expansion around the N‑(2‑ethoxyethyl) side chain. Researchers focusing on Alzheimer’s disease or myasthenia gravis can use this compound as a high‑purity starting material for generating focused libraries of cholinesterase inhibitors, confident that the 6‑fluoro core is already linked to target engagement.

Oncology Drug Discovery: Privileged‑Scaffold Screening and Hit Expansion

The thiazol‑2(3H)‑imine core has demonstrated sub‑micromolar anticancer activity (IC50 0.12–0.24 µM against CEM leukemia cells) [2]. The target compound combines this privileged scaffold with a 6‑fluoro substituent and an N‑(2‑ethoxyethyl) group, placing it in an underexplored region of anticancer chemical space. Its 98 % purity and analytical characterization data make it a reliable input for high‑throughput cytotoxicity screening and subsequent hit‑to‑lead optimization in oncology programs.

Preclinical Pharmacology: High‑Purity Reference Standard for Assay Development

With a certified purity of 98 %—one percentage point higher than the closest non‑fluorinated and 6‑bromo analogs (both 97 %) —and a multi‑technique analytical package , this compound is well‑suited as a reference standard for developing and validating biochemical and cellular assays. The tosylate salt form provides consistent handling characteristics [3], reducing weighing errors and dissolution variability that can compromise dose‑response curve accuracy.

Medicinal Chemistry: Fluorinated Benzothiazole Building Block for Scaffold‑Hopping

The 6‑fluoro‑benzothiazole substructure is a versatile building block for scaffold‑hopping strategies, particularly in kinase and cholinesterase inhibitor programs [1]. The presence of the N‑(2‑ethoxyethyl) side chain and the tosylate salt form allows for further derivatization (e.g., nucleophilic substitution at the imine carbon or modification of the ethoxyethyl chain) while maintaining a well‑characterized starting point. The higher purity relative to generic benzothiazole analogs reduces the burden of pre‑reaction purification.

Application
Selection Property
Validation Focus
Cholinesterase inhibitor lead optimization
Fluorinated benzothiazole core with SAR-supported target engagement
Cholinesterase inhibition assays and SAR expansion
Cancer cell-model screening
Thiazol-2(3H)-imine scaffold precedent in cytotoxicity
Cytotoxicity endpoint review in selected cell lines
Assay reference standard
Higher certified purity (98%) and tosylate salt consistency
Assay Z′-factor and inter-batch reproducibility
Medicinal chemistry building block
Well-characterized fluorinated benzothiazole with defined salt form
Derivatization scope and SAR expansion validation
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